![molecular formula C20H30O3 B592897 ent-3beta-Hydroxykaur-16-en-19-oic acid CAS No. 66556-91-0](/img/structure/B592897.png)
ent-3beta-Hydroxykaur-16-en-19-oic acid
Overview
Description
“ent-3beta-Hydroxykaur-16-en-19-oic acid” is a diterpenoid compound that is isolated from the herbs of Wedelia trilobata . It has a molecular weight of 318.5 g/mol .
Molecular Structure Analysis
The molecular formula of “ent-3beta-Hydroxykaur-16-en-19-oic acid” is C20H30O3 . The canonical SMILES structure is O=C(O)C1©C(O)CCC2©C1CCC34CC(=C)C(CCC32)C4 .Physical And Chemical Properties Analysis
“ent-3beta-Hydroxykaur-16-en-19-oic acid” is a type of compound that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Synthesis of Diterpene Glycosides
The compound is used in the synthesis of ent-kaurane diterpene glycosides . These glycosides are prepared by reduction of their C-16/C-17 exocyclic double bond . The structures of these glycosides are characterized based on extensive NMR and MS spectroscopic data as well as enzymatic hydrolysis studies .
Sensory Evaluation
The reduced ent-kaurane diterpene glycosides, synthesized using ent-3beta-Hydroxykaur-16-en-19-oic acid, are evaluated for their sweetness property . These molecules are compared against their corresponding original steviol glycosides and sucrose .
Food and Beverage Sweetening
The compound is a major constituent isolated from the leaves of Stevia rebaudiana Bertoni . It is used to sweeten food products and beverages . The sweetness of this compound is significantly higher than that of sucrose .
Antitumor Activity
Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, a diterpenoid isolated and purified from the Chinese herbal medicine Pteris semipinnata L., is known to exert antitumor activity in several kinds of malignant cancer cells . It leads cancer cells to apoptosis .
Drug Delivery
The compound is utilized for the accumulation and delivery in nasopharyngeal carcinoma CNE2 tumours transplanted in nude mice . This is achieved by the enhanced permeation and retention (EPR) effect .
Chemical Studies
The compound is used in chemical studies for structure characterization and spectral data analysis . It is also used in catalytic hydrogenation .
Mechanism of Action
Target of Action
It is known that similar compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, have been found to exert antitumor activity in several kinds of malignant cancer cells .
Mode of Action
It is suggested that it may lead to apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in cancer treatment.
Biochemical Pathways
It is known that similar compounds can inhibit the nf-κb and mapk pathways , which play a critical role in the regulation of immune responses and inflammation, as well as in the development and progression of cancer.
Result of Action
It is known that similar compounds can lead to apoptosis in cancer cells , suggesting that ent-3beta-Hydroxykaur-16-en-19-oic acid may have similar effects.
Action Environment
It is known that the compound is a natural diterpenoid found in various plants, fungi, and algae, suggesting that it may be influenced by factors such as temperature, pH, and light exposure.
properties
IUPAC Name |
(1S,4S,5S,6R,9S,10R,13R)-6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJVDDSMQGJVAF-AZFOIECZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ent-3beta-Hydroxykaur-16-en-19-oic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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